1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride
CAS No.: 1158205-76-5
VCID: VC2806612
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride is a synthetic organic compound that has garnered significant attention in medicinal chemistry research. Its chemical structure consists of a piperidine ring substituted with a 2,4-dimethoxybenzoyl group and an amine functional group, making it a valuable intermediate in the synthesis of biologically active molecules with potential therapeutic applications . Synthesis and Chemical ReactionsThe synthesis of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride typically involves the acylation of piperidin-4-amine with 2,4-dimethoxybenzoyl chloride. This reaction is generally conducted in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. Reaction Conditions
Potential Mechanisms of Action
Research Findings and Future DirectionsWhile 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride itself has not been extensively studied for specific biological activities, its role as a building block in medicinal chemistry suggests potential applications in developing new therapeutic agents. Further research is needed to explore its biological properties and potential therapeutic uses. Comparison with Related CompoundsOther piperidine derivatives have shown promise in various therapeutic areas, such as histamine receptor antagonism and kinase inhibition . The structural similarity of these compounds to 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride suggests that it could be explored for similar applications. |
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CAS No. | 1158205-76-5 |
Product Name | 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride |
Molecular Formula | C14H21ClN2O3 |
Molecular Weight | 300.78 g/mol |
IUPAC Name | (4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone;hydrochloride |
Standard InChI | InChI=1S/C14H20N2O3.ClH/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-7-5-10(15)6-8-16;/h3-4,9-10H,5-8,15H2,1-2H3;1H |
Standard InChIKey | WKUDIXAZNMPTSV-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl |
Canonical SMILES | COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC.Cl |
PubChem Compound | 43810649 |
Last Modified | Aug 16 2023 |
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